molecular formula C23H22N6O4S B6585738 2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1223803-09-5

2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B6585738
CAS No.: 1223803-09-5
M. Wt: 478.5 g/mol
InChI Key: YNOFAPZDIKQESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a pyrazole core substituted with an acetamido group, a methylsulfanyl moiety, and a 3-phenyl-1,2,4-oxadiazole ring. The N-(4-methoxyphenyl)acetamide chain further enhances its molecular diversity. Pyrazole and oxadiazole motifs are well-documented in medicinal chemistry for their roles in antimicrobial, anti-inflammatory, and anticancer activities . The methylsulfanyl group may influence metabolic stability, while the 4-methoxyphenyl moiety could modulate pharmacokinetic properties such as solubility and bioavailability.

Properties

IUPAC Name

2-[5-acetamido-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-14(30)24-21-19(22-26-20(28-33-22)15-7-5-4-6-8-15)23(34-3)27-29(21)13-18(31)25-16-9-11-17(32-2)12-10-16/h4-12H,13H2,1-3H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOFAPZDIKQESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)OC)SC)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

  • Pyrazole vs. Triazole/Oxadiazole Derivatives: The target compound’s pyrazole core differentiates it from triazole-based analogs (e.g., N-(5-acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in ). Conversely, the 1,2,4-oxadiazole substituent in the target compound may improve rigidity and π-π stacking interactions compared to simpler phenyl groups .
  • Substituent Variations: Methylsulfanyl vs. Thiol/Thioether Groups: The methylsulfanyl group in the target compound contrasts with the thiol-containing analogs in (e.g., 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides). Thiol groups are more reactive but prone to oxidation, whereas methylsulfanyl provides steric bulk and stability . 4-Methoxyphenyl vs. Halogenated/Substituted Phenyls: Compounds like 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () prioritize halogen substituents for electronic effects, while the 4-methoxyphenyl group in the target compound may enhance solubility via its electron-donating methoxy group .

Anti-Exudative and Anti-Inflammatory Potential

Compounds with sulfanyl-acetamide backbones, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (), demonstrate significant anti-exudative activity (10 mg/kg dose comparable to diclofenac sodium). The target compound’s pyrazole-oxadiazole core may similarly inhibit inflammatory mediators like COX-2, though this requires validation .

Antiproliferative Activity

Hydroxyacetamide derivatives in show antiproliferative effects against cancer cell lines via triazole-imidazole interactions. The target compound’s phenyl-oxadiazole group could enhance DNA intercalation or kinase inhibition, but its methylsulfanyl group might reduce cytotoxicity compared to hydroxylated analogs .

Hypothetical Pharmacological Comparison

Compound Class Core Structure Key Substituents Reported Activity (Dose) Reference
Target Compound Pyrazole-oxadiazole Methylsulfanyl, 4-methoxyphenyl N/A (Theoretical)
Anti-exudative Derivatives Triazole-furan Furan-2-yl, sulfanyl 70% edema reduction (10 mg/kg)
Antiproliferative Agents Triazole-imidazole Hydroxyacetamide, phenyl IC₅₀ = 12–45 μM
Antimicrobial Analogs Oxadiazole-indole Indol-3-ylmethyl, sulfanyl MIC = 8–32 μg/mL (S. aureus)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.